molecular formula C23H21ClN2O5S B5221456 Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B5221456
M. Wt: 472.9 g/mol
InChI Key: PAFWRTQJTZMZJT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a central 4-methylthiophene ring substituted with three functional groups:

  • A 3-chlorobenzamido group at position 2.
  • A 4-methoxyphenyl carbamoyl group at position 5.
  • An ethyl ester at position 3.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-16-8-10-17(30-3)11-9-16)32-22(18)26-20(27)14-6-5-7-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFWRTQJTZMZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzoic acid, 4-methoxyaniline, and ethyl 4-methylthiophene-3-carboxylate. The synthetic route may involve the following steps:

    Amidation Reaction: 3-chlorobenzoic acid reacts with an appropriate amine (e.g., 4-methoxyaniline) to form the corresponding amide.

    Carbamoylation: The amide is then reacted with an isocyanate derivative to introduce the carbamoyl group.

    Esterification: The final step involves the esterification of the thiophene carboxylic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, thereby modulating their activity and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous thiophene derivatives, focusing on substituent effects, physicochemical properties, and biological activity (where available).

Table 1: Structural Comparison of Thiophene Derivatives

Compound Name R1 (Position 2) R2 (Position 5) Ester Group (Position 3) Molecular Weight Key References
Target Compound 3-Chlorobenzamido 4-Methoxyphenyl carbamoyl Ethyl 501.0 g/mol
Methyl 2-(3-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate 3-Chlorobenzamido 2-Ethoxyphenyl carbamoyl Methyl 472.9 g/mol
Ethyl 2-(3-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate 3-Fluorobenzamido 2-Methylphenyl carbamoyl Ethyl 440.5 g/mol
Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate 4-Chlorobenzamido 3-Chlorophenyl carbamoyl Methyl 549.5 g/mol
Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate Amino 4-Chlorophenyl carbamoyl Ethyl 378.8 g/mol

Key Observations:

Replacing the chloro group with an amino group () reduces lipophilicity but may improve solubility and metabolic stability.

Substituent Effects on R2 (Position 5):

  • The 4-methoxyphenyl carbamoyl group in the target compound offers electron-donating properties, which contrast with the electron-withdrawing 3-chlorophenyl () or bulky 2-ethoxyphenyl () groups. Methoxy groups can enhance solubility and hydrogen-bonding interactions.

Biological Activity Insights:

  • While direct biological data for the target compound are absent in the provided evidence, structural analogs with chloro , methoxy , and bromo substituents (e.g., ) demonstrate significant inhibitory activity against enzymes like ALR1 (IC50 values as low as 0.02 µM). The target compound’s combination of 3-chloro and 4-methoxy groups may balance lipophilicity and electronic effects for optimized activity.

Table 2: Hypothetical Activity Trends Based on Substituent Analysis

Compound Feature Expected Impact on Activity
3-Chlorobenzamido (R1) Enhances lipophilicity and target binding via hydrophobic interactions.
4-Methoxyphenyl carbamoyl (R2) Improves solubility and potential hydrogen bonding with polar residues.
Ethyl ester (Position 3) Increases metabolic stability compared to methyl esters.

Biological Activity

Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thiophene core with various substituents that enhance its chemical reactivity and biological activity. Its molecular formula is C23H21ClN2O5SC_{23}H_{21}ClN_2O_5S, and it has a molecular weight of approximately 444.94 g/mol. The presence of functional groups such as amides and esters contributes to its pharmacological potential.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various biochemical pathways:

  • Enzyme Inhibition : It can inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways such as the NF-κB pathway, which is crucial in inflammation, and the PI3K/Akt pathway, which plays a role in cancer progression.
  • Antimicrobial Activity : this compound has shown potential in modulating bacterial cell wall synthesis pathways, indicating possible antimicrobial properties.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Effect Observed Reference
Enzyme InhibitionSignificant inhibition of inflammatory enzymes
Anticancer ActivityInduction of apoptosis in cancer cell lines
Antimicrobial ActivityEffective against specific bacterial strains
Signal Pathway ModulationAlteration of NF-κB and PI3K/Akt pathways

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits micromolar inhibition against specific cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing : In studies assessing antimicrobial efficacy, this compound showed promising results against Gram-positive bacteria, suggesting it could serve as a lead for developing new antibiotics.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound binds to target proteins involved in cell signaling, thereby modulating cellular responses to external stimuli. This binding was characterized using fluorescence resonance energy transfer (FRET) assays, confirming its interaction with target proteins .

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